![molecular formula C15H15FN2O3S B5173831 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine
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Overview
Description
4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine is a synthetic compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique chemical structure and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine may have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug discovery. However, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are many potential future directions for research on 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine. Some possible areas of study include further investigation of its mechanism of action, as well as its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods.
Synthesis Methods
The synthesis of 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine involves the reaction of 3-fluorobenzyl alcohol with thiomorpholine-4-carbonyl chloride in the presence of a base. The resulting product is then subjected to a cyclization reaction with 2-amino-4-(trifluoromethyl)phenol, leading to the formation of the final compound.
Scientific Research Applications
The unique chemical structure of 4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine makes it an attractive candidate for various scientific research applications. It has been extensively studied for its potential use in drug discovery, particularly for the treatment of cancer and other diseases.
properties
IUPAC Name |
[2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-2-1-3-12(8-11)20-10-14-17-13(9-21-14)15(19)18-4-6-22-7-5-18/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJRACAGDVTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=COC(=N2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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